molecular formula C11H18 B13944539 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 403483-12-5

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

Cat. No.: B13944539
CAS No.: 403483-12-5
M. Wt: 150.26 g/mol
InChI Key: PMDVDKOTSRAKLP-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-en-1-yl)bicyclo[221]heptane is a bicyclic organic compound with the molecular formula C15H24 It is a derivative of norbornane and is characterized by its unique bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane typically involves the cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into different saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • cis-β-santalene
  • Santalene (major and minor)
  • β-Bergamotene
  • trans-β-Bergamotene

Uniqueness

3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of the prop-2-en-1-yl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

403483-12-5

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-methyl-1-prop-2-enylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H18/c1-3-5-11-6-4-10(8-11)9(2)7-11/h3,9-10H,1,4-8H2,2H3

InChI Key

PMDVDKOTSRAKLP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC1C2)CC=C

Origin of Product

United States

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